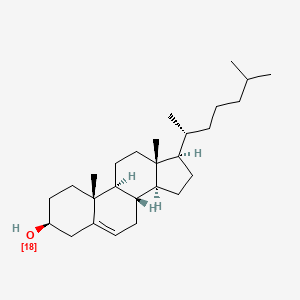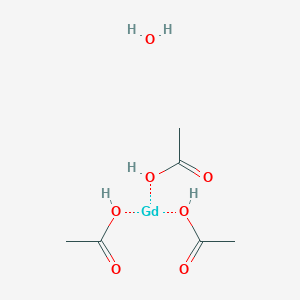
酢酸ガドリニウム(III) 水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadolinium(III) acetate hydrate is a chemical compound with the formula Gd(CH₃CO₂)₃·xH₂O. It is the acetate salt of the lanthanide element gadolinium. This compound appears as a colorless crystal or white powder and is soluble in water. Gadolinium(III) acetate hydrate is known for its ground state ferromagnetism in its tetrahydrate form .
科学的研究の応用
Gadolinium(III) acetate hydrate has a wide range of applications in scientific research:
作用機序
Target of Action
Gadolinium(III) acetate hydrate is primarily used as a laboratory reagent and in the production of optical glasses, structural ceramics, electrical components, and photo-optical materials . .
Mode of Action
It is known that the compound forms a colorless crystal that is soluble in water and can form a hydrate . Its tetrahydrate has ground state ferromagnetism . The complex [Gd4(CH3COO)4(acac)8(H2O)4] can be obtained by the reflux reaction of gadolinium acetate and acetylacetone in the presence of triethylamine in methanol solution .
Biochemical Pathways
Gadolinium-based contrast agents have been used for more than 30 years to improve magnetic resonance imaging, a crucial tool for medical diagnosis and treatment monitoring across multiple clinical settings .
Pharmacokinetics
It is known that the compound is a colorless crystal that is soluble in water .
Result of Action
Gadolinium-based contrast agents are known to enhance x-ray images of deep tissues .
Action Environment
The action of Gadolinium(III) acetate hydrate can be influenced by environmental factors. For instance, the compound is hygroscopic, meaning it absorbs moisture from the air . This property can affect the compound’s stability and efficacy. Furthermore, the compound should be stored under an inert atmosphere and kept in a dry and well-ventilated place to protect it from moisture .
生化学分析
Biochemical Properties
It is known that it can interact with biologically-relevant lipids, causing serious structural changes including enhanced membrane rigidity and propensity for lipid fusion and aggregation .
Cellular Effects
Gadolinium (III) Acetate Hydrate has been observed to have several effects on cells. It can cause loss of cellular motility, irreversible attachment of cells to the growth surface, and cell death . It also induces changes in chromatin structure, manifesting at micromolar concentrations as premature chromatin condensation and highly condensed sticky chromatin patches .
Molecular Mechanism
It is known that it interacts strongly with biologically-relevant lipids, causing serious structural changes
Temporal Effects in Laboratory Settings
It is known that the compound can cause changes in cellular function over time
Dosage Effects in Animal Models
It is known that the compound can cause changes in cellular function and structure
準備方法
Gadolinium(III) acetate hydrate can be synthesized through the reaction of gadolinium oxide with acetic acid in the presence of water. The reaction is as follows: [ \text{Gd}_2\text{O}_3 + 6 \text{HOAc} + 5 \text{H}_2\text{O} \rightarrow [(\text{Gd(OAc)}_3(\text{H}_2\text{O})_2)_2]·4\text{H}_2\text{O} ] This method involves crystallizing the tetrahydrate from an aqueous solution .
化学反応の分析
Gadolinium(III) acetate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.
Substitution: The acetate groups can be substituted with other ligands, such as acetylacetone, in the presence of triethylamine in methanol solution.
Coordination Reactions: Gadolinium(III) acetate hydrate can form coordination compounds with various ligands, which are useful in different applications.
類似化合物との比較
Gadolinium(III) acetate hydrate can be compared with other gadolinium compounds such as:
Gadolinium(III) chloride: Used in similar applications but has different solubility and reactivity properties.
Gadolinium(III) nitrate: Another gadolinium salt with distinct chemical behavior and uses.
Gadolinium(III) sulfate: Known for its use in various industrial applications.
Gadolinium(III) acetate hydrate is unique due to its specific solubility in water and its ability to form hydrates with ground state ferromagnetism .
特性
IUPAC Name |
acetic acid;gadolinium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Gd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPUMMSAJAYYST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Gd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14GdO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100587-93-7 |
Source


|
| Record name | Gadolinium(III) acetate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1140751.png)
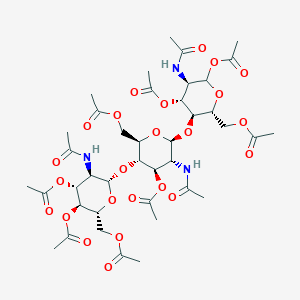
![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)
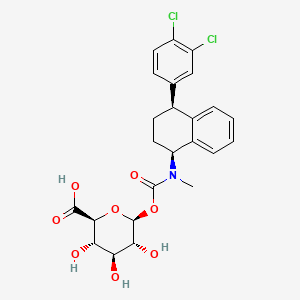
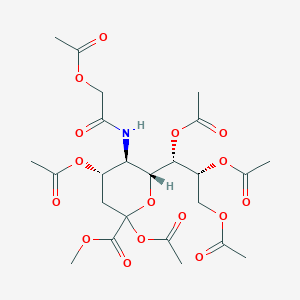
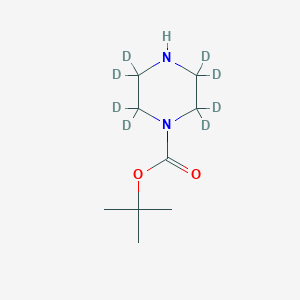
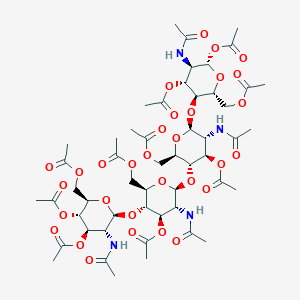
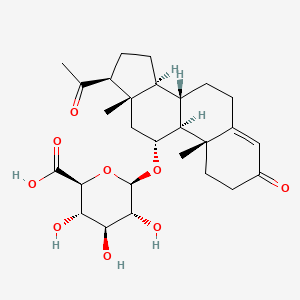
![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate](/img/structure/B1140769.png)
